

A Comparative Guide to the Metabolism of Omapatrilat Across Species

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Compound of Interest

Compound Name: Omapatrilat metabolite M1-a

Cat. No.: B15191232

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic profiles of Omapatrilat, a vasopeptidase inhibitor, in humans, dogs, and rats. The information is intended to support preclinical safety assessments and interspecies extrapolation of pharmacokinetic and pharmacodynamic data. Due to a lack of publicly available data, this comparison does not include information on the metabolism of Omapatrilat in monkeys.

Executive Summary

Omapatrilat undergoes extensive metabolism in humans, dogs, and rats, with no unchanged drug detected in the urine of any of these species.^[1] The primary metabolic pathways include S-methylation, hydrolysis of the exocyclic amide bond, sulfoxidation, and glucuronidation. While the metabolic profiles in dogs and humans are qualitatively similar, significant differences are observed in rats, where hydrolysis is the predominant metabolic route.^[1]

Comparative Metabolic Profiles

The metabolism of Omapatrilat results in a variety of metabolites, with notable species-dependent variations in their distribution.

Plasma Metabolites

In humans, dogs, and rats, prominent metabolites identified in plasma include S-methyl omapatrilat and (S)-2-thiomethyl-3-phenylpropionic acid.^[1] A significant portion of the

radioactivity in the plasma of all three species was found to be unextractable, suggesting reversible disulfide bond formation with plasma proteins.[\[1\]](#)

Urinary Metabolites

The urinary metabolite profiles highlight the key interspecies differences in Omapatrilat metabolism.

Table 1: Major Urinary Metabolites of Omapatrilat in Humans, Dogs, and Rats[\[1\]](#)

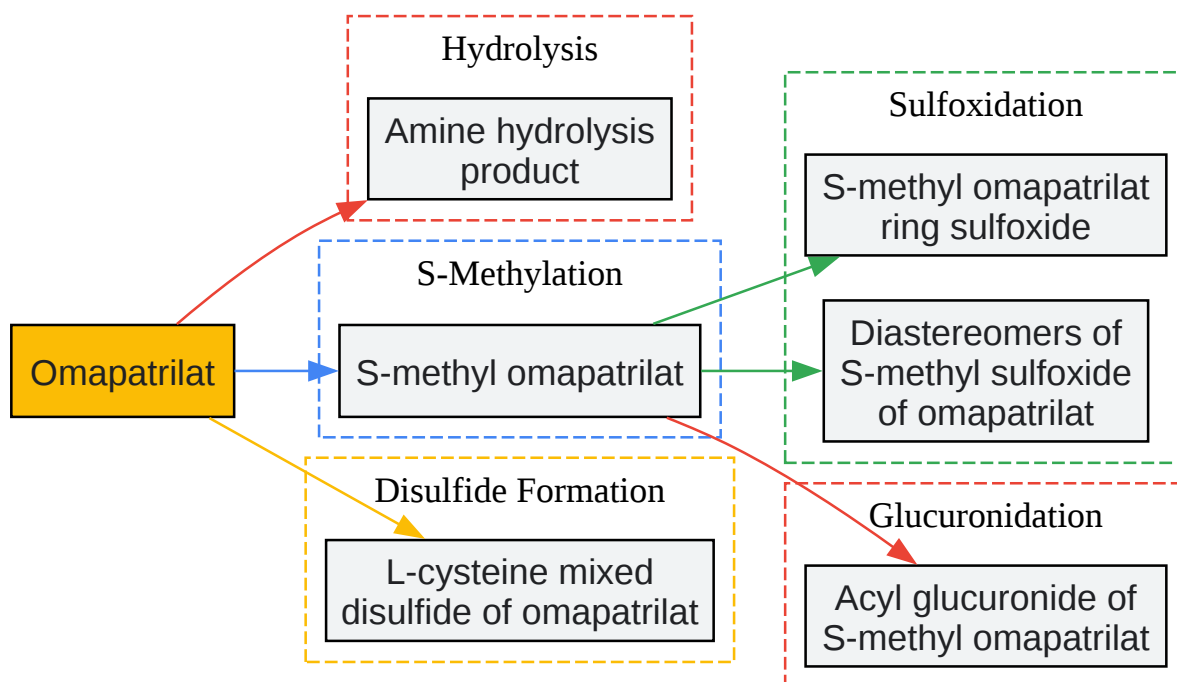
Metabolite	Human	Dog	Rat
Hydrolysis Products			
Amine hydrolysis product	+	+	++
Diastereomeric sulfoxide of (S)-2-thiomethyl-3-phenylpropionic acid	+	+	-
Acyl glucuronide of (S)-2-thiomethyl-3-phenylpropionic acid	+/-	+/-	-
S-Methylation & Oxidation Products			
S-methyl omapatrilat	+	+	-
Acyl glucuronide of S-methyl omapatrilat	+	+	-
Diastereomers of S-methyl sulfoxide of omapatrilat	+/-	+/-	-
S-methyl omapatrilat ring sulfoxide	+/-	+/-	-
Other			
L-cysteine mixed disulfide of omapatrilat	+/-	+/-	-

- ++ Major metabolite
- + Metabolite present
- +/- Minor metabolite

- - Not detected

Metabolic Pathways of Omapatrilat

The biotransformation of Omapatrilat proceeds through several key pathways as illustrated below.



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Caption: Major metabolic pathways of Omapatrilat.

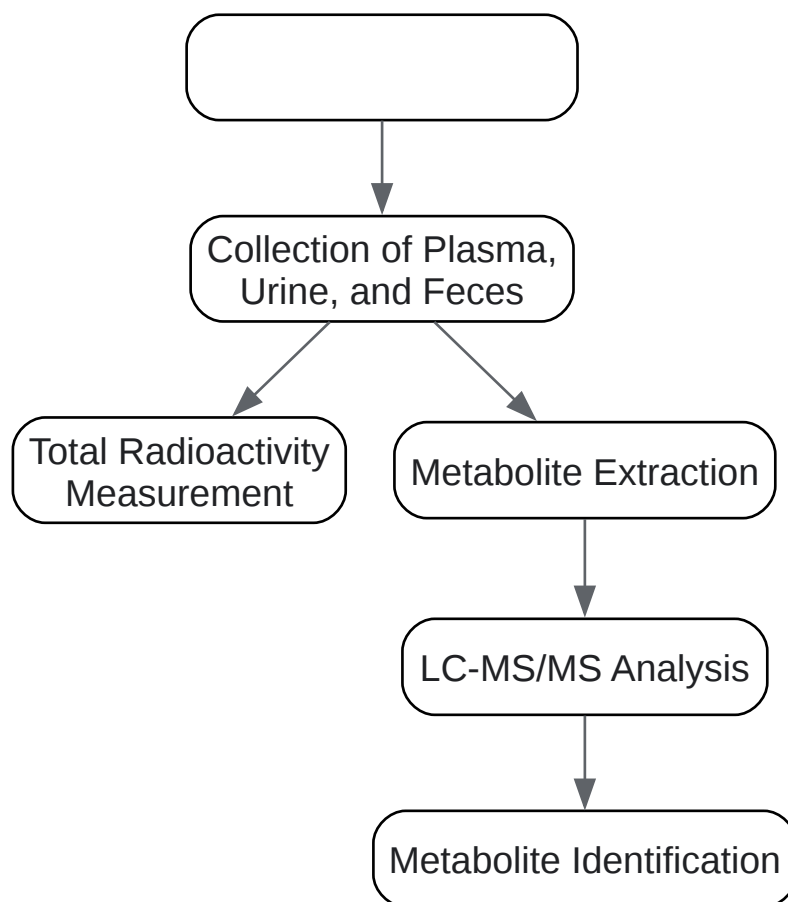
Experimental Protocols

The following section details the methodologies employed in the key cited studies for the comparative metabolism of Omapatrilat.

In Vivo Metabolism Studies

- Test Systems: Male Sprague-Dawley rats, male beagle dogs, and healthy male human volunteers.[1]

- Dosing: Single oral doses of [^{14}C]Omapatrilat were administered.[1]
- Sample Collection: Plasma, urine, and feces were collected at various time points post-administration.[1]
- Workflow:



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References

- 1. Redirecting [linkinghub.elsevier.com]
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